molecular formula C10H15F3O2 B13486876 Ethyl 3,3-dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylate

Ethyl 3,3-dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylate

Cat. No.: B13486876
M. Wt: 224.22 g/mol
InChI Key: SXSLZRPJTLQGAO-UHFFFAOYSA-N
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Description

Ethyl 3,3-dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylate is an organic compound characterized by a cyclobutane ring substituted with ethyl, dimethyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,3-dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of trifluoromethylation reagents to introduce the trifluoromethyl group into the cyclobutane ring. The reaction conditions often involve the use of catalysts such as palladium or copper, along with suitable solvents and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, ensuring consistent quality and supply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Ethyl 3,3-dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3,3-dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,3-dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylate is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

ethyl 3,3-dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3O2/c1-4-15-7(14)9(10(11,12)13)5-8(2,3)6-9/h4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSLZRPJTLQGAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(C1)(C)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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